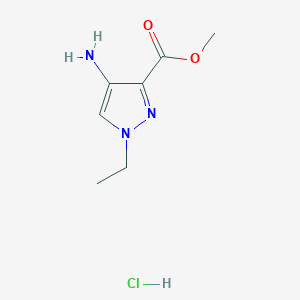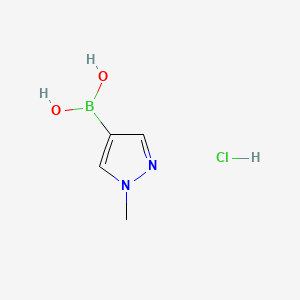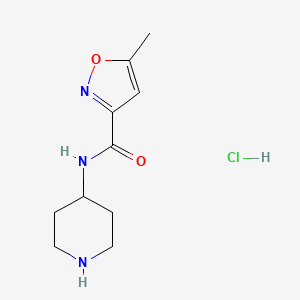
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate
Übersicht
Beschreibung
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate (MFC) is a small molecule compound that is used in a variety of scientific research applications. It is a member of the formylisoxazole family of compounds, which are known for their stability and high solubility in aqueous solutions. MFC has been extensively studied for its potential use in drug discovery, biochemical and physiological research, and as a reactant in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Precursor Applications
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate has been studied in various contexts, primarily in the field of organic synthesis. For instance, research by Roy et al. (2004) explored the bromination of a precursor compound, methyl isoxazole-4-carboxylate, to eventually obtain compounds like methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. This process is pivotal for synthesizing isoxazole-fused heterocycles (Roy, Batra, & Rajaraman, 2004).
Insecticidal Activity
A study by Hasan et al. (1996) demonstrated the insecticidal properties of a compound closely related to methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. Their work focused on derivatives of this compound and their efficacy against pests like American cockroaches and house flies (Hasan et al., 1996).
Synthetic Methodologies
Moorthie et al. (2007) developed a high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a derivative of methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. This synthesis is important for creating starting materials for biomimetic syntheses of complex organic molecules (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Crystal Structure Analysis
Kumarasinghe et al. (2009) provided detailed insights into the crystal structure of a compound similar to methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. Their work highlights the importance of structural analysis in understanding the properties of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
X-ray Diffraction Studies
The research by Güiza et al. (2020) on the synthesis and characterization of a related compound using X-ray diffraction methods further exemplifies the importance of analytical techniques in comprehending the structural nuances of these chemicals (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).
Antiviral and Antimicrobial Potentials
Mayhoub et al. (2011) explored the design and synthesis of thiazoles targeting flavivirus envelope proteins, using derivatives of methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate. Their findings are crucial in understanding the potential antiviral applications of these compounds (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
Eigenschaften
IUPAC Name |
methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-2-4-8(13)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLJSQKRZYXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668551 | |
| Record name | Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate | |
CAS RN |
682352-76-7 | |
| Record name | Methyl 3-(4-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)







![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1419574.png)
